molecular formula C18H19NO B1238092 (2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one

(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one

Cat. No. B1238092
M. Wt: 265.3 g/mol
InChI Key: CIAMLHZCZHEMRV-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethylanilino)-1-(4-methylphenyl)-2-propen-1-one is a carbonyl compound.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Characterization : This compound is involved in the synthesis of various chemical structures, including isomerisation and characterization through chemical tests and spectral analyses (Tayade & Waghmare, 2016).
  • X-Ray Structures and Computational Studies : It has been characterized using techniques like FTIR, UV-Vis, NMR spectroscopy, and X-ray diffraction, which helps in understanding its molecular geometry and properties (Nycz et al., 2011).

Chemical Properties and Biological Activities

  • Antioxidant Activity : Certain derivatives have been synthesized and tested for their antioxidant activity, providing insights into their potential biological applications (Sulpizio et al., 2016).
  • Potential Antiviral Interactions : Research has investigated its interactions with enzymatic and structural targets of SARS-CoV-2, suggesting potential applications in antiviral strategies (Almeida-Neto et al., 2020).

Crystallography and Molecular Interactions

  • Crystal and Molecular Structures : Studies have provided detailed insights into its crystal and molecular structures, enhancing the understanding of its chemical behavior (Kant et al., 2014).
  • Fluorescence Enhancement Studies : Investigations into its fluorescence properties have revealed significant information about its photochemical behavior, which could have implications in material sciences (Yang, Chiou, & Liau, 2002).

Applications in Heterocyclic Chemistry

  • Synthesis of Heterocyclic Systems : It has been used in the synthesis of various heterocyclic systems, demonstrating its versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).

Pharmaceutical and Medicinal Chemistry

  • Monoamine Oxidase Inhibitors : Derivatives of this compound have shown potential as monoamine oxidase inhibitors, indicating possible therapeutic applications in neuropsychiatric disorders (Sasidharan et al., 2018).

properties

Product Name

(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

(E)-3-(3,4-dimethylanilino)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H19NO/c1-13-4-7-16(8-5-13)18(20)10-11-19-17-9-6-14(2)15(3)12-17/h4-12,19H,1-3H3/b11-10+

InChI Key

CIAMLHZCZHEMRV-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)C)C

SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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